molecular formula C10H15Br B13607965 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene

5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B13607965
M. Wt: 215.13 g/mol
InChI Key: RFWGMJSJYLVWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C10H15Br. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a bromopropyl group attached to the bicyclo[2.2.1]hept-2-ene structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable norbornene derivative. One common method is the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the bromopropyl group at the desired position on the norbornene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Addition Reactions: The double bond in the bicyclo[2.2.1]hept-2-ene structure can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Substitution: Functionalized norbornene derivatives with various substituents replacing the bromine atom.

    Elimination: Alkenes with a double bond in the side chain.

    Addition: Halogenated or hydrogenated norbornene derivatives.

Scientific Research Applications

5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In addition reactions, the double bond reacts with electrophiles to form new bonds.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloropropyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Iodopropyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with an iodine atom instead of bromine.

    5-(3-Hydroxypropyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

The uniqueness of 5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene lies in its reactivity and the specific properties imparted by the bromine atom. Bromine is a good leaving group, making the compound highly reactive in substitution and elimination reactions. Additionally, the bicyclo[2.2.1]hept-2-ene structure provides a rigid framework that influences the compound’s reactivity and stability.

Properties

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

5-(3-bromopropyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H15Br/c11-5-1-2-9-6-8-3-4-10(9)7-8/h3-4,8-10H,1-2,5-7H2

InChI Key

RFWGMJSJYLVWCP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.